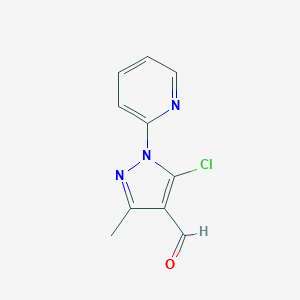
5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is used to form aldehydes from aromatic compounds. The process begins with the formation of a Vilsmeier reagent from dimethylformamide and phosphorus oxychloride. This reagent then reacts with 3-methyl-1-(pyridin-2-yl)-1H-pyrazole to form the desired aldehyde.
Reaction Conditions:
Reagents: Dimethylformamide, phosphorus oxychloride, 3-methyl-1-(pyridin-2-yl)-1H-pyrazole
Solvent: Typically, the reaction is carried out in an anhydrous solvent such as dichloromethane.
Temperature: The reaction is usually conducted at low temperatures to control the reactivity of the Vilsmeier reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, incorporating continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst
Major Products
Oxidation: 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reduction: 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 5-bromo-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Uniqueness
5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the chlorine atom and the pyridin-2-yl group. These functional groups confer distinct reactivity and potential biological activity compared to similar compounds. The chlorine atom can participate in various substitution reactions, while the pyridin-2-yl group can enhance binding affinity in biological systems.
Properties
IUPAC Name |
5-chloro-3-methyl-1-pyridin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-8(6-15)10(11)14(13-7)9-4-2-3-5-12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNVPUVZXCCVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde influence its reactivity with cyclohexylamine?
A1: The research highlights a key structural difference influencing the reaction pathway. When this compound reacts with cyclohexylamine, a nucleophilic substitution occurs, yielding 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde []. This suggests that the presence of the pyridin-2-yl substituent promotes a direct substitution at the 5-chloro position.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide](/img/structure/B358604.png)

![4-bromo-3,5-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B358635.png)

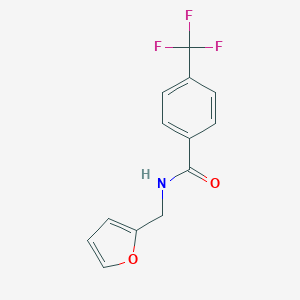
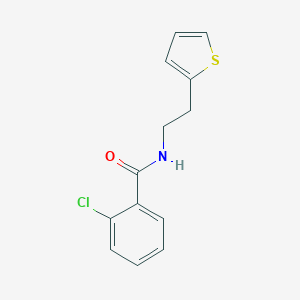


![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B358681.png)
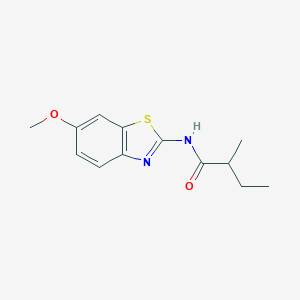
![7-[(3-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B358684.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B358686.png)
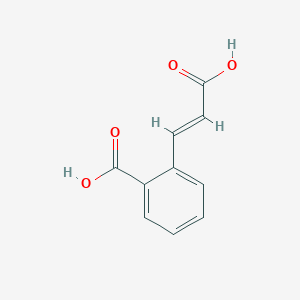
![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B358701.png)
